Propanoic acid, 3,3,3-trifluoro-2-[(3-fluorophenyl)amino]-2-[(3-pyridinylcarbonyl)amino]-, ethyl ester
Description
ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl, fluorophenyl, and pyridinyl groups
Properties
Molecular Formula |
C17H15F4N3O3 |
|---|---|
Molecular Weight |
385.31 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(3-fluoroanilino)-2-(pyridine-3-carbonylamino)propanoate |
InChI |
InChI=1S/C17H15F4N3O3/c1-2-27-15(26)16(17(19,20)21,23-13-7-3-6-12(18)9-13)24-14(25)11-5-4-8-22-10-11/h3-10,23H,2H2,1H3,(H,24,25) |
InChI Key |
PGTVWQREPPERHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC(=CC=C1)F)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of ethyl 3,3,3-trifluoropyruvate with appropriate amines and formamides under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3,3,3-TRIFLUOROPYRUVATE: A related compound with similar trifluoromethyl and ethyl groups but lacking the fluorophenyl and pyridinyl groups.
METHYL 3,3,3-TRIFLUOROPYRUVATE: Similar to ethyl 3,3,3-trifluoropyruvate but with a methyl group instead of an ethyl group.
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE is unique due to its combination of trifluoromethyl, fluorophenyl, and pyridinyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
